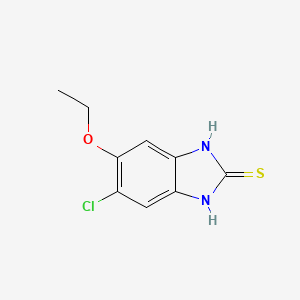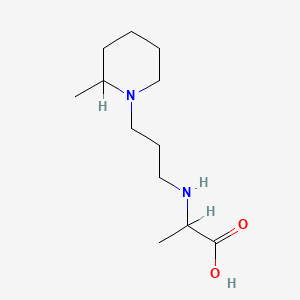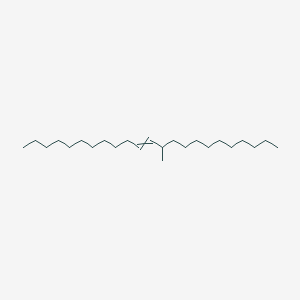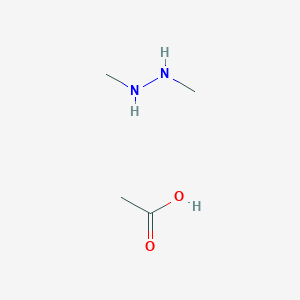
4,6-dinitro-1-(2H-tetrazol-5-yl)indazole;trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dinitro-1-(2H-tetrazol-5-yl)indazole;trihydrate is a complex organic compound characterized by its unique structure, which includes a phenyl ring fused to a pyrazole ring with a tetrazole ring connected to it equatorially.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dinitro-1-(2H-tetrazol-5-yl)indazole;trihydrate typically involves multiple steps, including nitration and cyclization reactions. One common method involves the reaction of 2-azidobenzaldehydes with amines, followed by nitration and cyclization to form the indazole ring . The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. The process may also involve additional purification steps, such as recrystallization from dimethyl formamide solution .
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dinitro-1-(2H-tetrazol-5-yl)indazole;trihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitro derivatives.
Reduction: Reduction reactions can lead to the formation of amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Major Products
The major products formed from these reactions include various nitro, amino, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4,6-Dinitro-1-(2H-tetrazol-5-yl)indazole;trihydrate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and explosives due to its energetic properties
Wirkmechanismus
The mechanism of action of 4,6-dinitro-1-(2H-tetrazol-5-yl)indazole;trihydrate involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, including the inhibition of specific enzymes or the induction of oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trinitrobenzaldehyde-1H(2H)-tetrazol-5-yl-hydrazone: Used in the preparation of explosives.
5-(5-Amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole: A nitrogen-rich compound with potential energetic applications.
3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: Known for its energetic properties and potential use in advanced materials.
Uniqueness
4,6-Dinitro-1-(2H-tetrazol-5-yl)indazole;trihydrate is unique due to its specific structural arrangement, which includes a combination of nitro and tetrazole groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
91780-16-4 |
|---|---|
Molekularformel |
C8H10N8O7 |
Molekulargewicht |
330.22 g/mol |
IUPAC-Name |
4,6-dinitro-1-(2H-tetrazol-5-yl)indazole;trihydrate |
InChI |
InChI=1S/C8H4N8O4.3H2O/c17-15(18)4-1-6-5(7(2-4)16(19)20)3-9-14(6)8-10-12-13-11-8;;;/h1-3H,(H,10,11,12,13);3*1H2 |
InChI-Schlüssel |
QRRRXSIUWKEWMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1N(N=C2)C3=NNN=N3)[N+](=O)[O-])[N+](=O)[O-].O.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



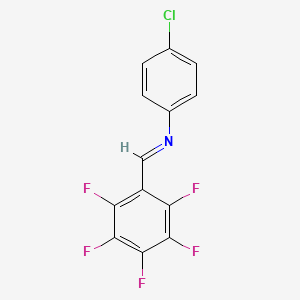
![[3-(Methanesulfonyl)propoxy]benzene](/img/structure/B14365431.png)

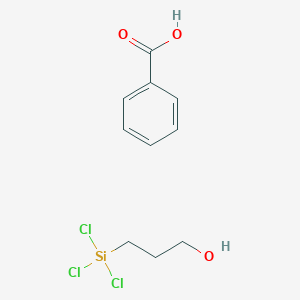
![1-[3-(4-Methylpent-3-EN-1-YL)cyclohex-3-EN-1-YL]hexan-1-one](/img/structure/B14365441.png)
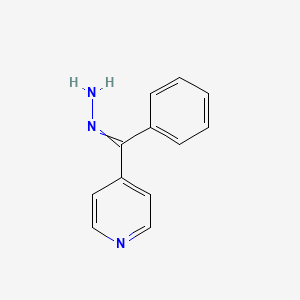
![Ethanethioamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-](/img/structure/B14365449.png)
